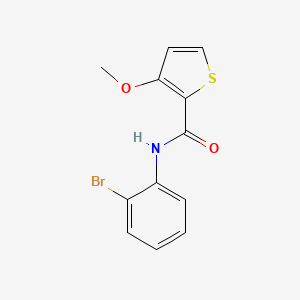

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide

描述

属性

IUPAC Name |

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-10-6-7-17-11(10)12(15)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKATOUSZAZWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid reacts with a thiophene derivative in the presence of a palladium catalyst.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the thiophene with an amine.

Industrial Production Methods

Industrial production of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiophene derivatives.

科学研究应用

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: It may serve as a ligand in the study of protein-ligand interactions.

Industry: Used in the development of organic electronic materials and sensors.

作用机制

The mechanism of action of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The bromophenyl and methoxy groups can enhance its binding affinity to certain molecular targets, leading to specific biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide with key analogs, focusing on structural features, synthesis, crystallography, and biological activity.

Substituent Effects on the Aromatic Ring

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The bromo substituent (moderately electron-withdrawing) in the query compound may enhance electrophilic reactivity compared to the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which is strongly electron-withdrawing .

- Methoxy Group: The 3-methoxy group on the thiophene ring likely improves solubility and modulates electronic effects, distinguishing it from non-methoxy analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Crystallographic and Conformational Analysis

- Planarity and Dihedral Angles: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide shows near-planar conformation (dihedral angle: 8.38°) due to π-conjugation across the amide bridge, enhancing intermolecular interactions . N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, with weak hydrogen bonding (C–H⋯O/S) stabilizing the crystal lattice . The query compound’s methoxy group may introduce steric hindrance, slightly increasing dihedral angles compared to non-substituted analogs.

生物活性

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer and antimicrobial properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide is C₁₂H₁₀BrNO₂S, with a molecular weight of approximately 312.181 g/mol. The compound features a thiophene ring, which is known for its biological activities, and is substituted with a bromophenyl group and a methoxy group. These functional groups are believed to enhance its pharmacological properties by influencing electronic and steric effects.

Anticancer Activity

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide has shown promising results in inhibiting cancer cell growth. Compounds with similar thiophene moieties have been explored for their ability to act as anticancer agents. The unique structure of this compound contributes to its potential efficacy against various cancer cell lines.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds containing thiophene structures can inhibit the proliferation of cancer cells. For instance, derivatives with similar configurations have reported IC50 values below 10 μM against specific cancer cell lines .

- Mechanism of Action : The mechanism by which N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival, such as the EGFR pathway .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious diseases. Research indicates that thiophene derivatives can act against various bacterial strains.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide | E. coli | 50 µM |

| Similar Thiophene Derivative | S. aureus | 75 µM |

| Another Thiophene Compound | Pseudomonas aeruginosa | 100 µM |

This table summarizes the antimicrobial efficacy of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide compared to other thiophene derivatives .

Interaction Studies

Understanding the binding affinity of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide to biological targets is crucial for elucidating its mechanism of action. Molecular docking studies have been employed to predict how this compound interacts with enzymes or receptors involved in disease pathways.

Molecular Docking Insights

- Binding Affinity : Computational studies suggest that the compound has a favorable binding profile with certain enzymes implicated in cancer progression and bacterial resistance.

- Target Identification : Key targets identified include superoxide dismutase (SOD) and other enzymes relevant in both cancer and microbial resistance pathways .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of 3-methoxythiophene-2-carbonyl chloride with 2-bromoaniline in anhydrous solvents (e.g., acetonitrile or THF) under reflux. Catalysts like pyridine or p-toluenesulfonic acid improve yields by facilitating acylation . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of acid chloride to aniline), temperature control (reflux at 80–100°C), and solvent polarity to minimize by-products. Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) is critical .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology : Key techniques include:

- 1H/13C-NMR : To confirm substitution patterns (e.g., methoxy group at C3, bromophenyl linkage) and assess purity. Aromatic protons in the thiophene ring typically resonate at δ 6.8–7.5 ppm .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 326.98 for C12H9BrNO2S) .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology : Discrepancies often arise from tautomerism or crystal packing effects. For example, X-ray crystallography can confirm the dominance of the keto-amine tautomer over the hydroxy-thiophene form, as seen in structurally analogous N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . DFT calculations (B3LYP/6-31G*) should align with experimental bond lengths (e.g., C=O at 1.23 Å) and dihedral angles (e.g., 8–15° between aromatic rings) .

Q. What strategies are effective for analyzing supramolecular interactions in its crystal structure?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions:

- Hydrogen Bonding : N–H···O bonds (2.8–3.0 Å) form centrosymmetric dimers, stabilizing the lattice .

- π-π Stacking : Thiophene and bromophenyl rings exhibit face-to-face interactions (3.4–3.6 Å) .

- Halogen Bonding : The bromine atom may participate in C–Br···O contacts (3.2–3.5 Å), influencing solubility and melting points .

Q. How do electron-withdrawing substituents (e.g., bromine, methoxy) affect its reactivity in cross-coupling reactions?

- Methodology : The bromine at the ortho position activates the phenyl ring for Suzuki-Miyaura coupling. Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) yields biaryl derivatives. The methoxy group deactivates the thiophene ring, requiring harsher conditions (e.g., Buchwald-Hartwig amination with XPhos/Pd2(dba)3) . Kinetic studies (GC-MS monitoring) show that electron-deficient aryl halides accelerate oxidative addition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodology : Variations often stem from polymorphic forms or solvent inclusion. For example:

- Recrystallization from methanol vs. DMSO can yield polymorphs with melting point differences of 5–10°C .

- IR spectra may show shifted C=O peaks (1630–1680 cm⁻¹) due to hydrogen-bonding environments .

- Validate purity via HPLC (e.g., >98% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting data .

Q. What experimental controls are critical when assessing its biological activity in vitro?

- Methodology : For cytotoxicity assays (e.g., MTT):

- Use DMSO controls (<0.1% v/v) to exclude solvent toxicity.

- Validate target engagement via competitive binding assays (e.g., fluorescence polarization for kinase inhibition).

- Replicate structural analogs (e.g., N-(2-methoxyphenyl)thiophene carboxamides) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。